2-Fluoro-4-hydroxyphenylacetic acid
Description
Overview of Fluorinated Phenylacetic Acid Derivatives in Chemical Sciences
Phenylacetic acid and its derivatives are important building blocks in organic chemistry. wikipedia.orgyoutube.com The strategic incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry to modulate a compound's biological properties. researchgate.net Fluorination can enhance metabolic stability, improve binding affinity, and alter the electronic nature of a molecule without significantly increasing its size, as fluorine's van der Waals radius is similar to that of hydrogen. acs.orgacs.org
Fluorinated phenylacetic acid derivatives, specifically, are utilized as key intermediates in the synthesis of complex molecules. For instance, research in the development of new treatments for metabolic disorders has employed a fluorinated phenylacetic acid moiety in the synthesis of a GPR119 agonist, demonstrating the utility of this structural class in creating targeted therapeutic agents. acs.org The derivatization of metabolites through fluorination can fundamentally alter their bioactivity, making these compounds valuable probes for chemical biology and drug discovery. researchgate.net
Significance of the Hydroxyl and Fluoro Substituents in Aromatic Compounds for Research
Substituents on an aromatic ring profoundly influence a molecule's chemical and biological characteristics through a combination of inductive and resonance effects. libretexts.org
The fluoro substituent is highly electronegative, leading to a strong inductive electron withdrawal from the aromatic ring. libretexts.org However, it can also donate electron density to the ring through resonance (p-π conjugation). libretexts.org This dual nature allows fluorine to stabilize molecules and influence their reactivity in predictable ways. In a research context, adding fluorine can protect a molecule from metabolic degradation at nearby sites, a critical factor in drug design. acs.org The presence of fluorine atoms can add stability to the aromatic ring, a phenomenon described as "fluoromaticity," which can increase resistance to chemical reactions. acs.org
The hydroxyl substituent (-OH) is an electron-donating group via resonance and is also capable of forming hydrogen bonds. libretexts.org In a biological context, the hydroxyl group is pivotal. It can act as a crucial anchor, binding a molecule to a specific site on a protein or enzyme, which can enhance or enable its biological activity. nih.gov Conversely, the position of the hydroxyl group can also lead to a loss of activity through steric hindrance. nih.gov Aromatic hydroxylation is also a key metabolic pathway, and studying hydroxylated compounds provides insight into how organisms process foreign molecules. nih.gov
Academic Rationale for Investigating 2-Fluoro-4-hydroxyphenylacetic Acid
The specific arrangement of substituents in this compound makes it a compound of significant academic interest for several reasons, primarily related to its potential as a foundational structure in the development and understanding of bioactive molecules.
In medicinal chemistry, a "scaffold" is a core chemical structure upon which a library of diverse compounds can be built through synthetic modifications. biolmolchem.com The phenylacetic acid framework is a well-established scaffold. The related compound, 3-chloro-4-hydroxyphenylacetic acid, has been successfully used as a scaffold for the parallel synthesis of an amide library, leading to the discovery of molecules with activity against various parasites and cancer cells. acs.org This demonstrates that the substituted hydroxyphenylacetic acid core is a viable starting point for generating novel chemical entities with potential therapeutic applications. acs.org The presence of the carboxylic acid and the activated phenyl ring in this compound provides multiple reaction points for creating a diverse library of derivatives for biological screening.
The non-fluorinated analog, 4-hydroxyphenylacetic acid (4-HPA), is a known metabolite of dietary polyphenols produced by gut microbiota. nih.govnih.gov Research has shown that 4-HPA possesses distinct biological activities, including the ability to inhibit osteoclast differentiation, which is relevant to osteoporosis research. nih.gov Other studies have demonstrated its protective effects against drug-induced liver injury by modulating phase II and antioxidant enzymes. nih.gov Given the established biological relevance of 4-HPA, the investigation of its fluorinated counterpart, this compound, is a logical step. This allows researchers to explore how the introduction of a fluorine atom at the C-2 position alters the known biological activities of the parent phenolic acid, potentially leading to enhanced potency or novel functions.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluoro-4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4,10H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHJEGWOCHZSGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598371 | |
| Record name | (2-Fluoro-4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68886-07-7 | |
| Record name | (2-Fluoro-4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Methodologies for 2 Fluoro 4 Hydroxyphenylacetic Acid and Its Analogues
Modern Approaches to the Synthesis of 2-Fluoro-4-hydroxyphenylacetic Acid
The synthesis of fluorinated aromatic compounds such as this compound is an area of intense research, driven by their importance as building blocks in pharmaceuticals and advanced materials. Modern synthetic strategies are increasingly focused on improving efficiency, selectivity, and sustainability.
Chemoenzymatic Synthetic Routes for Fluorinated Phenylacetic Acids
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of traditional chemical reactions, presents a promising frontier for producing complex molecules. While a direct chemoenzymatic route for this compound is not extensively documented in current literature, the principles can be extrapolated from the synthesis of similar compounds.
Enzymes, particularly fluorinases, are of significant interest as they are capable of forming carbon-fluorine (C-F) bonds directly. Fluorinases can be integrated into biological metabolic pathways to create valuable organofluorides like fluoroacetic acid and 4-fluorothreonine. acs.org This biological approach offers high selectivity under mild reaction conditions.
A hypothetical chemoenzymatic strategy could involve using a fluorinase to selectively introduce a fluorine atom onto a phenylacetic acid precursor. Alternatively, enzymes could be used to construct the acetic acid side chain on a pre-fluorinated phenol (B47542) ring. For instance, the enzyme system responsible for converting styrene (B11656) to phenylacetic acid in some organisms could potentially be engineered to accept fluorinated substrates. researchgate.net The use of enzymes like Pasteurella multocida hyaluronan synthase (pmHAS), which can elongate polysaccharide chains in a controlled manner, demonstrates how biocatalysts can be used to achieve products with very narrow size distributions, a principle that could be adapted for building specific side chains on aromatic rings. researchgate.net
Application of Novel Catalytic Systems in Synthesis
Modern organic synthesis heavily relies on the development of novel catalytic systems to achieve high yields and selectivity. For phenylacetic acid derivatives, several advanced catalytic methods are employed.
One prominent method involves palladium-catalyzed carbonylation of benzyl (B1604629) halides. An improved process utilizes a water-soluble palladium catalyst in a phase-transfer catalysis (PTC) system to convert substituted benzyl chlorides into their corresponding phenylacetic acids with high efficiency. rsc.org This approach is noted for its mild reaction conditions and good yields. For example, the carbonylation of 2,4-dichlorobenzyl chloride using a bistriphenylphosphine palladium dichloride catalyst yielded the corresponding acid at 95%. rsc.org
Another innovative approach is the metal-free, catalytic regioselective oxidation of vinylarenes. This method uses non-toxic reagents like molecular iodine and oxone to convert aromatic alkenes into phenylacetic acids under mild conditions. sciencemadness.org The reaction proceeds through a tandem iodofunctionalization and rearrangement.
Furthermore, iodide-catalyzed reduction of mandelic acids offers a scalable route to phenylacetic acids. This procedure generates hydroiodic acid in situ from catalytic sodium iodide, with phosphorous acid acting as the stoichiometric reductant. researchgate.net Catalytic hydrogenation also remains a key technique. For instance, in a multi-step synthesis of 4-hydroxyphenylacetic acid, a critical step involves the catalytic cleavage of a chloro group using hydrogen gas and a palladium on charcoal (Pd/C) catalyst, achieving a yield of 96% for this step. rsc.org
| Catalytic System | Precursor Type | Product Type | Key Advantages |
| Water-Soluble Palladium / Phase-Transfer Catalyst (PTC) | Benzyl Halides | Phenylacetic Acids | Mild conditions, high yields |
| Molecular Iodine / Oxone | Vinylarenes | Phenylacetic Acids | Metal-free, non-toxic reagents, mild |
| Catalytic Sodium Iodide / Phosphorous Acid | Mandelic Acids | Phenylacetic Acids | Scalable, in-situ reagent generation |
| Palladium on Charcoal (Pd/C) / H₂ | Chloro-phenylacetic acids | Phenylacetic Acids | High efficiency for dehalogenation |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the underlying mechanisms of synthetic reactions is crucial for their optimization and broader application.
The study of reaction kinetics provides insight into reaction rates and the factors that influence them, such as temperature, pH, and catalyst concentration. For biocatalytic processes, kinetic analysis is essential for improving yields. For example, in the biocatalytic conversion of phenazine-1-carboxylic acid (PCA) to 2-hydroxyphenazine, the reaction was found to follow first-order kinetics. rsc.org The study showed that factors like temperature and the presence of cofactors (Fe³⁺) significantly enhanced the conversion, while excess substrate inhibited production. rsc.org
Similar principles apply to the synthesis of this compound. Optimizing a potential enzymatic fluorination or side-chain addition step would require a detailed kinetic study to determine the optimal pH, temperature, and substrate-to-enzyme ratio. Thermodynamic considerations, such as the change in Gibbs free energy (ΔG), dictate the spontaneity of a reaction and the position of equilibrium, guiding the choice of reaction conditions to favor product formation.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms at a molecular level. It allows for the study of transition states, which are high-energy, short-lived configurations along the reaction coordinate that determine the reaction's activation energy.
For electrophilic fluorination of aromatic compounds using reagents like Selectfluor (an N-F reagent), theoretical studies have been conducted to elucidate the mechanism. csic.esnih.gov Calculations indicate that a Single Electron Transfer (SET) mechanism is generally preferred over a direct Sₙ2 attack. csic.es In the SET mechanism, an electron is first transferred from the electron-rich aromatic ring to the fluorinating agent. Analysis of the minimum energy path suggests that different parts of the fluorinating agent's structure can play an active role in the reaction. csic.es
DFT studies on fluorinated aromatic compounds also help in understanding how fluorine substitution affects molecular properties. Perfluorination can withdraw electron density from the aromatic π-cloud, creating a "π-hole" that alters its interaction with other molecules. inventivapharma.com Such computational insights are invaluable for designing more efficient catalytic systems and predicting the reactivity of substrates in key synthetic transformations leading to compounds like this compound.
Synthesis of Derivatives and Analogues of this compound
The core structure of this compound can be modified to produce a wide range of derivatives and analogues, which are often synthesized to explore structure-activity relationships in medicinal chemistry.
A common modification involves the carboxylic acid group. For instance, amides can be readily prepared. In one study, 2-(benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)butanamide was synthesized by reacting 2-(benzofuran-2-yl)butanoic acid with 4-amino-3-fluorophenol. This reaction highlights how the amine analogue of the target compound's phenolic group can be used as a key building block for creating amide derivatives. The yield for this specific amide synthesis was reported to be 66%.
Another strategy for creating analogues is to alter the substitution pattern on the phenyl ring. Palladium-catalyzed reactions, such as the Suzuki coupling, are powerful tools for this purpose. For example, ortho-substituted phenylacetic acid derivatives can be synthesized by coupling an appropriate aryl boronic acid with an alkyl halide. This method was used to prepare methyl and fluoro-substituted phenylacetic acids, demonstrating its utility in creating a library of analogues.
The following table lists several analogues of this compound, highlighting the structural variations that can be achieved through modern synthetic methods.
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from Parent Compound |
| This compound | 68886-07-7 | C₈H₇FO₃ | Parent Compound |
| 3-Fluoro-4-hydroxyphenylacetic acid | 458-09-3 | C₈H₇FO₃ | Fluorine at position 3 instead of 2 |
| 2-Fluoro-4-methoxyphenylacetic acid | 883531-28-0 | C₉H₉FO₃ | Methoxy (B1213986) group instead of hydroxyl |
| 2,6-Difluoro-4-methoxyphenylacetic acid | 886498-98-2 | C₉H₈F₂O₃ | Additional fluorine at position 6; methoxy group |
| Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate | 91361-59-0 | C₉H₉FO₃ | Methyl ester of the carboxylic acid |
Design Principles for Creating Chemically Diverse Libraries
The creation of chemically diverse libraries of this compound analogues is a key strategy in drug discovery and materials science. The fundamental principle is to systematically vary the molecular structure to explore a wide range of chemical space and identify compounds with desired properties. wikipedia.org General strategies for creating diversity in fluorinated peptide scaffolds, which can be applied to analogues of this compound, include the introduction of non-natural, fluorinated α-amino acids, the ligation of fluoroalkyl appendages, and the fluorination of the peptide backbone. nih.gov
In the context of this compound, diversity can be introduced at several key positions:
Aromatic Ring Substitution: Introduction of additional substituents on the phenyl ring can modulate electronic properties and steric interactions.
Carboxylic Acid and Methylene (B1212753) Group Modification: The carboxylic acid can be converted to esters, amides, or other functional groups. The methylene (-CH2-) group can be functionalized or replaced with other linkers.
Phenolic Hydroxyl Group Derivatization: The hydroxyl group can be alkylated, acylated, or used as a handle for further chemical modifications.
The design of these libraries often employs combinatorial chemistry principles, where a set of starting materials is systematically combined to generate a large number of related compounds in a single process. wikipedia.orgpharmatutor.org For instance, a library of 2-(4-fluorophenyl)-N-phenylacetamide derivatives can be synthesized by reacting 4-fluorophenylacetic acid with a variety of aniline (B41778) derivatives. nih.gov This approach allows for the rapid generation of numerous analogues for screening.
Parallel Solution-Phase Synthesis Techniques
Parallel synthesis is a powerful technique for accelerating the synthesis of compound libraries. pharmatutor.org In this approach, multiple reactions are carried out simultaneously in separate reaction vessels, enabling the rapid production of a diverse set of compounds. inventivapharma.com Solution-phase parallel synthesis is particularly attractive as it avoids some of the challenges associated with solid-phase synthesis, such as the need for specialized linkers and cleavage strategies.
A key challenge in solution-phase parallel synthesis is the purification of the final products. One effective strategy is the use of fluorous chemistry. This involves tagging one of the reactants with a highly fluorinated group, which allows for selective separation of the tagged product from non-fluorinated impurities using fluorous solid-phase extraction (F-SPE). aiinmr.com This technique has been successfully applied to the parallel purification of small molecule libraries. aiinmr.com
For example, a library of ureidothiophene (B3733153) carboxylic acids was synthesized using a simple solution-phase combinatorial strategy, yielding a large number of compounds with high purity. nih.gov This demonstrates the feasibility of applying parallel solution-phase synthesis to generate libraries of complex organic molecules, a strategy that can be readily adapted for the synthesis of this compound analogues.
Strategies for Incorporating Fluorinated Phenylglycine Residues
The incorporation of fluorinated amino acids, such as fluorinated phenylglycine, into peptides is a valuable strategy for modulating their structure and function. nih.gov Phenylglycine and its derivatives are non-proteinogenic amino acids that are found in a number of natural products with important biological activities. rsc.org
Several methods can be employed to incorporate fluorinated phenylglycine residues into peptides:
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides containing non-natural amino acids. nih.gov The fluorinated phenylglycine residue is protected and then coupled to the growing peptide chain on a solid support.
Biosynthetic Incorporation: In some cases, it is possible to incorporate fluorinated amino acids into proteins biosynthetically. This can be achieved by using auxotrophic strains of bacteria that are unable to synthesize a particular amino acid and providing them with a fluorinated analogue in the growth medium. nih.govrsc.org For example, studies have shown the successful incorporation of 4-fluorophenylglycine into the antibiotic CDA, although with some limitations based on the steric and electronic properties of the analogue. rsc.org
Mutasynthesis: This technique involves genetically modifying an organism that produces a peptide natural product to block the biosynthesis of a specific precursor. The organism is then fed with a synthetic analogue, which is incorporated into the final product. researchgate.net This approach has been used to incorporate fluorinated phenylglycine residues into glycopeptide antibiotics. researchgate.net
A key challenge in the synthesis of peptides containing phenylglycine is the risk of racemization at the α-carbon, which is more acidic than in other amino acids. rsc.org Careful selection of coupling reagents and reaction conditions is crucial to minimize this side reaction.
Purification and Characterization Methodologies for Synthetic Products
Chromatographic Purification Techniques for Research Quantities
The purification of synthetic products is a critical step to ensure that the biological or material properties being studied are due to the desired compound and not impurities. For research quantities of this compound and its analogues, chromatographic techniques are the most widely used methods for purification.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the purification of small organic molecules. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for the purification of aromatic compounds like this compound. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.
Flash chromatography is a rapid and efficient method for the purification of larger quantities of material (milligrams to grams). It utilizes a column packed with a solid stationary phase (typically silica (B1680970) gel) and a solvent system that is pushed through the column under moderate pressure.
For fluorinated compounds, fluorous solid-phase extraction (F-SPE) can be a highly effective purification strategy, as mentioned previously. aiinmr.com This technique is based on the unique properties of highly fluorinated molecules, which have low solubility in both aqueous and organic solvents but high solubility in fluorous solvents. By tagging a molecule with a fluorous ponytail, it can be selectively retained on a fluorous stationary phase while non-fluorinated impurities are washed away.
In some cases, purification can be achieved by simple extraction and crystallization. For example, in the synthesis of 4-hydroxyphenylacetic acid, the crude product can be purified by extraction with ethyl acetate (B1210297) followed by recrystallization. chemicalbook.com The synthesis of (2-hydroxyphenyl)acetic acid also involves purification by extraction and evaporation, followed by potential further purification. google.com
Advanced Spectroscopic Analysis for Structural Elucidation
The unambiguous determination of the structure of a newly synthesized compound is essential. A combination of advanced spectroscopic techniques is typically employed for this purpose.
For this compound and its analogues, the primary techniques for structural elucidation are:
Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and can also be used to determine its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can provide valuable information about the structure of the molecule. For example, the mass spectrum of a 2-(4-fluorophenyl)-N-phenylacetamide derivative shows the molecular ion peak (M+) as well as characteristic fragment ions. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic IR absorptions would be expected for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-F and C-H bonds. The IR spectrum of a 2-(4-fluorophenyl)-N-(2-nitrophenyl)acetamide shows characteristic peaks for the N-H, C=O, and C-F bonds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the carbon-hydrogen framework of the molecule. For fluorinated compounds, ¹⁹F NMR is an essential tool. aiinmr.comnumberanalytics.comnih.govtheanalyticalscientist.comnumberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy, in addition to its use for structural elucidation, is a powerful tool for studying the three-dimensional structure and dynamics of molecules in solution, a field known as conformational analysis. For fluorinated compounds like this compound and its analogues, NMR offers unique advantages.
The ¹⁹F nucleus is 100% naturally abundant and has a spin of 1/2, making ¹⁹F NMR a highly sensitive technique. nih.gov The chemical shift of a fluorine atom is very sensitive to its local electronic environment, making it an excellent probe for conformational changes. aiinmr.comnumberanalytics.com For example, the incorporation of fluorinated amino acids into peptides and proteins provides a sensitive NMR tag to study protein folding and dynamics. nih.gov
In the context of this compound, the ¹⁹F NMR spectrum would consist of a single resonance, and its chemical shift would be indicative of the electronic environment around the fluorine atom. In more complex analogues, the coupling between fluorine and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) can provide valuable information about the through-bond and through-space proximity of these nuclei, which in turn can be used to deduce conformational preferences.
For the non-fluorinated analogue, 4-hydroxyphenylacetic acid, detailed ¹H NMR spectral data is available and has been used for its characterization. hmdb.cachemicalbook.com The spectrum shows characteristic resonances for the aromatic protons and the methylene protons of the acetic acid side chain. hmdb.cachemicalbook.com In the case of this compound, the ¹H NMR spectrum would be more complex due to coupling between the fluorine atom and the aromatic protons. Analysis of these coupling constants can provide insights into the preferred orientation of the acetic acid side chain relative to the phenyl ring.
Mass Spectrometry (MS) for Product Identification
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and identification of synthetic products like this compound. It provides crucial information by measuring the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and the deduction of structural features through fragmentation analysis.
For a compound such as this compound (Molecular Weight: 170.14 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated/deprotonated molecule, such as [M+H]⁺ or [M-H]⁻, depending on the ionization technique used. sigmaaldrich.com Techniques like electrospray ionization (ESI) are commonly employed for such polar molecules, often coupled with liquid chromatography (LC-MS). nih.gov Analysis can be performed in both positive and negative ion modes to maximize the information obtained. nih.gov
The fragmentation pattern is highly diagnostic. As a carboxylic acid, this compound would exhibit characteristic cleavages. libretexts.org Common fragmentation pathways include the loss of the hydroxyl group (-OH, 17 amu) and the loss of the entire carboxylic acid group (-COOH, 45 amu). libretexts.org Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing more detailed structural information. In MS/MS analysis of related phenylacetic acid metabolites, a multiple-reaction monitoring (MRM) mode is often used for sensitive and selective quantification. nih.gov For instance, in the analysis of similar aromatic acids, an electrospray ionization source is operated at high temperatures (e.g., 600 °C) and voltages (e.g., -4000 V for negative mode) to achieve optimal ionization. nih.gov
In cases where Gas Chromatography-Mass Spectrometry (GC-MS) is used, derivatization is typically required to increase the volatility of the analyte. The hydroxyl and carboxylic acid groups are often converted to trimethylsilyl (B98337) (TMS) ethers and esters, respectively. nist.gov The resulting mass spectrum would correspond to the derivatized molecule. For example, the bis-TMS derivative of the closely related 4-Hydroxyphenylacetic acid has a molecular weight of 296.51 g/mol . nist.gov
Table 1: Exemplary Mass Spectrometry Parameters for Analogous Aromatic Acids
X-ray Crystallographic Analysis for Absolute Structure Determination
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, confirming the molecular structure and stereochemistry unequivocally.
For novel compounds or when the stereochemistry is , obtaining a single crystal suitable for X-ray diffraction is a primary goal. The process involves mounting a single crystal on a diffractometer, which then bombards the crystal with X-rays. nih.gov The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
While a specific crystal structure for this compound is not publicly documented in the search results, the methodology is well-established through studies of its analogues. For example, a detailed crystallographic study was performed on 3-chloro-4-hydroxyphenylacetic acid (CHPAA), a closely related analogue. nih.gov In such studies, key data including the crystal system, space group, and unit cell dimensions are reported. The analysis also reveals crucial details about intermolecular interactions, such as hydrogen bonding and other non-covalent contacts, which dictate how the molecules pack together in the solid state. nih.govnih.gov For instance, in the salts of CHPAA, N-H···O and O-H···O hydrogen bonds were found to be critical in stabilizing the crystal structures. nih.gov
Table 2: Representative Crystallographic Data for an Analogue: 3-chloro-4-hydroxyphenylacetic acid (CHPAA) Salt
Assessing Purity and Isomeric Composition in Research Samples
The purity of a research sample like this compound is critical for the reliability of experimental results. High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of non-volatile compounds and for separating isomers. nih.gov Commercial suppliers often state a purity level, such as 98%, which is typically determined by such methods. sigmaaldrich.com
For routine purity analysis, a reversed-phase HPLC (RP-HPLC) method is often developed. pensoft.net This involves using a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov The method is validated to ensure it is accurate, precise, specific, and linear over a range of concentrations. pensoft.netnih.gov Validation parameters, as defined by guidelines from the International Council for Harmonisation (ICH), include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). pensoft.netnih.gov
A significant challenge arises when the target compound is chiral, as is the case for many substituted phenylacetic acids if the alpha-carbon is also substituted. Chiral separation is paramount because enantiomers can have different biological activities. nih.gov Specialized chiral separation techniques are required to resolve and quantify the enantiomers from a racemic mixture. This is often achieved using a chiral stationary phase (CSP) in HPLC. For example, polysaccharide-based columns like Chiralpak AD are effective for separating a wide range of enantiomers. researchgate.net Alternatively, pre-column derivatization can be employed, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov The development of these methods is crucial for controlling the enantiomeric purity of chiral drug substances. nih.gov
Table 3: Typical HPLC Method Validation Parameters for Purity and Enantiomeric Analysis
Table of Mentioned Compounds
Exploration of Biochemical and Biological Activities of 2 Fluoro 4 Hydroxyphenylacetic Acid
Investigations into Potential Biological Activities
The biological activities of 2-Fluoro-4-hydroxyphenylacetic acid are an area of active investigation. The presence of the fluorine atom is hypothesized to modulate its interactions with biological macromolecules, potentially leading to a range of effects.
Modulation of Enzyme Activity
The introduction of a fluorine atom can influence a molecule's ability to interact with and modulate the activity of enzymes. Research on the parent compound, 4-hydroxyphenylacetic acid (4-HPA), has shown that it can influence enzymatic processes. For instance, 4-HPA has been observed to enhance the activity of phase II and antioxidant enzymes nih.gov. Furthermore, the enzyme 4-hydroxyphenylacetate 1-monooxygenase is induced by 4-HPA in Pseudomonas acidovorans, indicating a direct interaction with this bacterial enzyme system nih.gov.
While direct studies on this compound are limited, the principles of enzyme inhibition by fluoro compounds suggest potential mechanisms of action researchgate.net. The high electronegativity of fluorine can alter the acidity of nearby protons and influence the binding affinity of the molecule to the active sites of enzymes. For example, fluorinated analogs are often designed as inhibitors of various enzymes, including proteases and kinases researchgate.net. It is plausible that this compound could act as a competitive or non-competitive inhibitor for certain enzymes, a hypothesis that warrants further investigation.
Interaction with Molecular Targets and Receptors
The molecular targets and receptors with which this compound interacts are crucial for understanding its biological effects. Studies on analogous compounds provide insights into potential interactions. For example, a similar molecule, 2-(4-fluoro-3-hydroxyphenyl)ethylamine, has demonstrated affinity for dopamine receptors, suggesting that fluorinated phenyl derivatives can bind to specific receptor types nih.gov.
Research on the non-fluorinated parent compound, 4-hydroxyphenylacetic acid, has revealed its ability to modulate key signaling pathways. It has been shown to inhibit osteoclastogenesis by regulating the nuclear factor erythroid 2-related factor 2 (Nrf2) and subsequently inhibiting the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways nih.gov. These pathways are critical in cellular responses to stress, inflammation, and proliferation. The fluorine substitution in this compound could potentially enhance or alter its interaction with components of these signaling cascades.
Studies on Cellular Pathways and Processes
The effects of a compound on cellular pathways and processes are a downstream consequence of its interactions with specific molecular targets. The modulation of the NF-κB and MAPK pathways by 4-hydroxyphenylacetic acid suggests a role in regulating inflammation, cell survival, and differentiation nih.gov. The MAPK signaling cascade, in particular, is a central regulator of a wide range of cellular processes, and its modulation can have profound effects on cell fate nih.govnih.govresearchgate.net.
Furthermore, studies on a marine-fungus-derived form of 4-hydroxyphenylacetic acid have indicated its ability to inhibit the mTOR signaling pathway, a key regulator of cell growth and metabolism, leading to the activation of autophagy nih.gov. Autophagy is a cellular recycling process that is essential for maintaining cellular homeostasis and has been implicated in various diseases, including cancer. The potential for this compound to influence these fundamental cellular processes is an area of significant research interest.
In Vitro Research Models for this compound
To elucidate the biological activities of this compound, various in vitro research models are employed. These models allow for controlled investigation of the compound's effects at the cellular and molecular levels.
Cell Culture Studies for Evaluating Biological Responses
Cell culture systems are indispensable tools for assessing the biological responses to chemical compounds. These studies involve treating specific cell lines with the compound of interest and observing the resulting changes in cell behavior, such as proliferation, differentiation, and viability. The cellular uptake of the compound is a critical first step in eliciting a biological response, and studies can be designed to quantify this process researchgate.netnih.govnih.govrsc.orgresearchgate.net.
A significant area of interest in cancer research is the identification of compounds that can selectively induce apoptosis, or programmed cell death, in cancer cells nih.govnih.govmdpi.commdpi.com. Apoptosis is a tightly regulated process that is often dysregulated in cancer, leading to uncontrolled cell growth thermofisher.com. Various assays are available to detect and quantify apoptosis in cell culture models.
One common method is the use of flow cytometry to detect the externalization of phosphatidylserine on the cell surface using Annexin V staining, which is an early marker of apoptosis nih.govresearchgate.netsigmaaldrich.com. Another hallmark of apoptosis is the activation of a cascade of enzymes called caspases, which are the executioners of the apoptotic program nih.govsemanticscholar.orgnih.gov. The activity of these caspases can be measured using specific substrates that become fluorescent or colorimetric upon cleavage. While direct studies on the apoptotic effects of this compound are not widely published, its potential to induce apoptosis in cancer cell lines could be investigated using these established in vitro methods. The structural similarity to other compounds that exhibit anticancer activity suggests that this is a promising avenue for future research researchgate.net.
| Parameter | Method | Purpose |
| Phosphatidylserine Externalization | Annexin V-FITC staining and flow cytometry | Detection of early-stage apoptosis |
| Caspase Activation | Fluorochrome-labeled inhibitors of caspases (FLICA) | Measurement of active caspases |
| DNA Fragmentation | TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay | Detection of late-stage apoptosis |
| Cell Viability | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay | Assessment of cell proliferation and cytotoxicity |
Table 1: Common In Vitro Assays for Assessing Apoptosis
Effects on Cellular Lipid Content
The influence of microbial metabolites on host lipid metabolism is an area of growing interest. Research has indicated a negative association between the gut microbiota-derived metabolite 4-hydroxyphenylacetic acid (4-HPAA) and childhood obesity. nih.gov In animal models, treatment with 4-HPAA has been shown to reduce weight gain and improve glucose intolerance in mice fed a high-fat diet. nih.gov This suggests a potential role for 4-HPAA and its analogs in modulating lipid accumulation and related metabolic disorders. The underlying mechanisms are thought to involve the activation of signaling pathways that regulate energy expenditure and fat storage.
Enzyme Inhibition Assays and Kinetic Analysis
Table 1: Competitive Inhibition of 4-HPA 1-hydroxylase by 4-HPAA Analogs
| Inhibitor | Ki (μM) |
|---|---|
| dl-4-hydroxymandelic acid | 17 |
| 3,4-dihydroxyphenylacetic acid | 43 |
| 4-hydroxy-3-methylphenylacetic acid | 87 |
This table illustrates the inhibitory constants (Ki) of various analogs of 4-hydroxyphenylacetic acid on the enzyme 4-HPA 1-hydroxylase, indicating their potential to compete with the natural substrate. nih.govbohrium.com
Studies on Signal Transduction Pathways
Recent studies have begun to elucidate the molecular pathways through which gut microbiota-derived metabolites like 4-HPAA exert their biological effects. Research indicates that 4-HPAA can regulate the SIRT1 signaling pathway, which is a key regulator of metabolism and cellular aging. nih.gov Furthermore, 4-HPAA has been shown to inhibit the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways by reducing the accumulation of intracellular reactive oxygen species (ROS). nih.gov These pathways are critically involved in inflammatory responses and cellular stress, suggesting that 4-HPAA and its derivatives may have anti-inflammatory properties.
In Vivo Research Models for this compound and Related Compounds
Animal models are essential for understanding the pharmacological and metabolic profiles of chemical compounds in a whole-organism context.
Pharmacological Studies in Animal Models
Pharmacokinetic studies in rat models have been conducted on 4-HPAA, a major metabolite of the dietary flavonoid kaempferol. nih.gov These studies revealed that after intravenous administration, 4-HPAA follows a two-compartment model with a rapid distribution and elimination phase. nih.gov In other animal studies, the therapeutic potential of 4-HPAA has been explored. For example, in an ovariectomized mouse model of postmenopausal osteoporosis, administration of 4-HPAA was found to effectively prevent bone loss. nih.gov These findings highlight the systemic effects of this class of compounds and provide a basis for investigating the pharmacological properties of fluorinated analogs like this compound.
Table 2: Pharmacokinetic Parameters of 4-HPAA in Rats
| Parameter | Value |
|---|---|
| Distribution Half-life (t½α) | 3.04-6.20 min |
This table summarizes the key pharmacokinetic parameters of 4-hydroxyphenylacetic acid in rats, demonstrating its rapid distribution and elimination from the body. nih.gov
Metabolic Fate and Biotransformation Pathways
The biotransformation of phenylacetic acid derivatives is a key area of metabolic research. In microorganisms like Pseudomonas acidovorans, 4-hydroxyphenylacetate is hydroxylated to homogentisate by the enzyme 4-hydroxyphenylacetate 1-monooxygenase as part of its degradation pathway. nih.govbohrium.com Another example of biotransformation is the conversion of 4-hydroxyphenylacetonitrile to 4-hydroxyphenylacetic acid by the arylacetonitrilase enzyme from Alcaligenes faecalis. semanticscholar.org Understanding these pathways is crucial for predicting the metabolic fate of structurally related compounds, including this compound. The introduction of a fluorine atom can significantly alter the metabolic stability and pathways of a compound.
Role in Microbiota-Derived Metabolite Research
The gut microbiota plays a pivotal role in human health by metabolizing dietary components into a vast array of bioactive molecules. 4-Hydroxyphenylacetic acid is a well-established microbiota-derived metabolite, produced from the breakdown of aromatic amino acids and polyphenols. nih.gov It is produced by various gut bacteria, including species from the genera Clostridium and Bacteroides. nih.govhmdb.ca Research in this area is focused on how these microbial metabolites influence host physiology, from metabolic regulation to immune responses. The study of fluorinated analogs like this compound could offer insights into how structural modifications affect their interaction with host systems and their potential as therapeutic agents.
Mechanistic Studies and Computational Investigations of 2 Fluoro 4 Hydroxyphenylacetic Acid
Elucidation of Mechanisms of Action at the Molecular Level
The biological activity of 2-Fluoro-4-hydroxyphenylacetic acid is intricately linked to the interplay of its functional groups at the molecular level. Understanding these interactions is crucial for elucidating its mechanism of action.
The ability of a carbon-bound fluorine to act as a hydrogen bond acceptor is a subject of ongoing research. nih.gov While it is not as strong a hydrogen bond acceptor as a hydroxyl group, in certain contexts, particularly when interacting with protons attached to a nitrogen atom, fluorine can effectively substitute for a hydroxyl group, thereby maintaining crucial biological interactions. nih.gov This substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov The presence of fluorine can also increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes. nih.gov
The hydroxyl group (–OH) is a key functional group in many biological molecules and plays a significant role in their interactions within biological systems. libretexts.orglumenlearning.com Its ability to act as both a hydrogen bond donor and acceptor makes it a versatile participant in molecular recognition events. libretexts.org The polarity of the hydroxyl group, arising from the electronegativity of the oxygen atom, allows molecules containing it to be more hydrophilic and soluble in aqueous environments. khanacademy.org
In the context of this compound, the hydroxyl group is critical for forming specific hydrogen bonds with amino acid residues in the binding pockets of target proteins. nih.gov This interaction is often essential for the molecule's biological activity. The acidity of the hydroxyl group can also be influenced by other substituents on the aromatic ring, which in turn can affect its interaction with biological targets. nih.gov
Computational Chemistry Approaches to this compound Research
Computational chemistry provides powerful tools to investigate the properties and interactions of molecules like this compound at an atomic level, offering insights that can be difficult to obtain through experimental methods alone.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method allows researchers to visualize how a molecule like this compound might fit into the active site of a target protein and to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govmdpi.com
The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. mdpi.com The results of molecular docking simulations can provide valuable hypotheses about the mechanism of action of a compound and can guide the design of new molecules with improved potency and selectivity. nih.govajchem-a.com For example, docking studies could reveal the specific amino acid residues that interact with the fluoro and hydroxyl groups of this compound, providing a rationale for its biological activity.
Table 1: Key Aspects of Molecular Docking Simulations
| Feature | Description |
| Purpose | Predicts the binding orientation and affinity of a ligand to a receptor. nih.gov |
| Process | Generates various ligand conformations within the receptor's binding site and scores them. mdpi.com |
| Key Interactions Identified | Hydrogen bonds, hydrophobic interactions, ionic bonds. ajchem-a.com |
| Application | Guides drug design and helps to understand structure-activity relationships. nih.gov |
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov DFT calculations can provide detailed information about the distribution of electrons within this compound, which is fundamental to understanding its chemical properties and how it interacts with other molecules. digitellinc.com
These calculations can be used to determine various molecular properties, such as bond lengths, bond angles, and vibrational frequencies. Furthermore, DFT can be employed to calculate reaction energies and activation barriers, providing insights into the metabolic pathways of the compound. nih.gov For instance, DFT could be used to study the influence of the fluorine atom on the acidity of the carboxylic acid and hydroxyl groups, and to predict sites of potential metabolic transformation. nih.gov
Table 2: Applications of Density Functional Theory (DFT) in Small Molecule Research
| Application | Description |
| Electronic Structure | Calculates the electron density to understand bonding and reactivity. digitellinc.com |
| Molecular Geometry | Optimizes the 3D structure of the molecule to its lowest energy state. |
| Reactivity Prediction | Determines sites susceptible to nucleophilic or electrophilic attack. |
| Spectroscopic Properties | Predicts NMR, IR, and UV-Vis spectra to aid in experimental characterization. |
| Thermodynamic Properties | Calculates energies of reaction and activation to understand reaction mechanisms. nih.gov |
Conformational Analysis and Energy Landscapes
The conformational landscape of this compound is primarily determined by the orientation of its functional groups: the 4-hydroxyl (–OH) and the carboxylic acid (–COOH) groups. Theoretical calculations indicate the possibility of multiple conformers based on the rotational positions of the hydrogen atom in the hydroxyl group and the orientation of the carbonyl and hydroxyl groups within the carboxylic acid moiety. mdpi.com
For similar molecules, such as 2-F-4-OH benzoic acid, computational studies have identified as many as eight different conformers. mdpi.com The relative energies of these conformers dictate their stability. In the case of 2-F-4-OH benzoic acid, the most stable conformer is characterized by a trans-COOH configuration, where a weak intramolecular hydrogen bond exists between the hydroxyl hydrogen and the carbonyl oxygen. mdpi.com A similar intramolecular interaction between the fluorine atom and the hydrogen of the carboxylic acid group can also influence conformational preference, leading to different stable geometries. mdpi.com
The energy differences between these conformers can be subtle, often within the accuracy of the computational methods used. mdpi.com These small energy gaps suggest that multiple conformations can coexist at room temperature. The study of fluorinated prolines has shown that fluorine substitution significantly influences the puckering of the pyrrolidine (B122466) ring, a phenomenon driven by stereoelectronic effects like the gauche effect. nih.gov This biasing of conformation through fluorination is a key principle in designing molecules with specific shapes and properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. researchgate.netmdpi.com For aromatic compounds, including phenylacetic acid derivatives, QSAR models help in predicting their efficacy and in understanding the structural features crucial for their activity. mdpi.comnih.gov
While specific QSAR studies solely focused on this compound are not extensively documented in the provided results, the principles of QSAR can be applied to understand its potential biological activities. QSAR models often utilize descriptors such as logP (lipophilicity), molar refractivity, and electronic parameters to predict activity. nih.gov For instance, in a series of fluorovinyloxyacetamides, descriptors like the dipole moment, radius of gyration, and logP were found to be important for their herbicidal activity. researchgate.net
The position of fluorine atoms on an aromatic ring is known to affect the stability and electronic properties of the molecule, which in turn influences its interaction with biological targets. digitellinc.com QSAR analysis of transcriptional activators for aromatic oxidizing bacteria suggested that steric effects, rather than hydrophobic or electronic effects, were predominant in determining the specificity for aromatic effectors. nih.govumich.edu This indicates that the size and shape of the molecule, influenced by the fluorine substituent, could be a key determinant of its biological function.
Table 1: Key Descriptors in QSAR Studies and Their Significance
| Descriptor | Significance | Potential Relevance to this compound |
| logP | Represents the lipophilicity of a molecule, influencing its ability to cross cell membranes. researchgate.net | The fluorine atom can alter the lipophilicity compared to the non-fluorinated parent compound, potentially affecting its transport and distribution in biological systems. |
| Molar Refractivity | Relates to the volume of the molecule and its polarizability. nih.gov | The addition of a fluorine atom will change the molar refractivity, which can impact binding to target enzymes or receptors. |
| Steric Parameters | Describe the size and shape of the molecule. nih.govumich.edu | The fluorine atom's size can influence how the molecule fits into an active site, potentially enhancing or hindering its biological activity. |
| Electronic Parameters | Quantify the electronic effects of substituents (e.g., Hammett constants). | The high electronegativity of fluorine can significantly alter the electron distribution in the aromatic ring, affecting its reactivity and interactions with biological targets. |
Metabolic Pathway Analysis and Degradation Studies
Bacterial Catabolism of Phenylacetic Acid Derivatives
The bacterial degradation of phenylacetic acid (PAA) and its derivatives is a well-studied process, crucial for the microbial breakdown of aromatic compounds in the environment. nih.gov Microorganisms, particularly bacteria and archaea, have evolved specialized enzymatic pathways to utilize these compounds as carbon and energy sources. nih.gov The PAA catabolic pathway involves a series of enzymes encoded by the paa operon. asm.orgasm.org
Studies on fluorinated PAA derivatives, such as 4-fluoro-phenylacetic acid (4F-PAA), have shown that these compounds can interact with the PAA catabolic pathway. asm.orgasm.org In Acinetobacter baumannii, 4F-PAA, a non-metabolizable derivative, was shown to revert the repression of Csu pilus expression and biofilm formation caused by certain antibiotics. asm.orgasm.org This suggests that while the fluorine substituent can prevent full degradation, the molecule can still be recognized by the regulatory components of the pathway.
The degradation of p-fluorophenylacetic acid by Pseudomonas sp. has been shown to proceed through intermediates like 3-fluoro-3-hexenedioic acid, which can then be metabolized via two alternative pathways. canada.ca This demonstrates the adaptability of bacterial catabolic pathways to handle halogenated aromatic compounds.
Enzymatic Hydroxylation and Ring-Cleavage Pathways
A key initial step in the aerobic bacterial catabolism of many aromatic compounds is hydroxylation, followed by cleavage of the aromatic ring. For 4-hydroxyphenylacetic acid, degradation in Acinetobacter and Pseudomonas putida involves its conversion to 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid). nih.gov This intermediate then undergoes ring fission catalyzed by a 2,3-dioxygenase. nih.gov
In the case of fluorinated analogs, the position of the fluorine atom is critical. The degradation of p-fluorophenylacetic acid by a Pseudomonas species suggests that the pathway may involve partial reduction of the aromatic ring before oxidative cleavage. canada.ca The presence of the fluorine atom can lead to the formation of fluorinated intermediates. For example, the metabolism of p-fluorophenylacetic acid can lead to the formation of 3-fluoro-3-hexenedioic acid. canada.ca The subsequent enzymatic steps must then be able to process these fluorinated aliphatic acids. The instability of some fluorinated metabolites can lead to the spontaneous elimination of hydrogen fluoride (B91410). canada.ca
Table 2: Key Enzymes in Phenylacetic Acid Derivative Catabolism
| Enzyme/Enzyme System | Function | Relevance to this compound |
| Phenylalanine Ammonia Lyase (PAL) | Converts L-phenylalanine to transcinnamic acid, an early step in a PAA biosynthesis pathway in plants. biorxiv.org | While not directly a catabolic enzyme in bacteria, it highlights a key step in the formation of PAA precursors. |
| PaaABCDE Complex | A multicomponent oxygenase responsible for the epoxidation of the aromatic ring of PAA-CoA. asm.org | This complex would be the initial enzyme system to interact with the aromatic ring of this compound-CoA, and its ability to process the fluorinated ring is a critical determinant of degradation. |
| PaaG (Epoxide Hydrolase) | Catalyzes the hydrolysis of the epoxide intermediate. nih.gov | The efficiency of this enzyme on a fluorinated epoxide would be a key factor in the metabolic fate of the compound. |
| PaaZ (Ring-Opening Enzyme) | A dehydrogenase that catalyzes the opening of the ring of the diol intermediate. nih.gov | The presence and position of the fluorine atom could significantly impact the ability of PaaZ to catalyze ring cleavage. |
| 4-hydroxyphenylacetic acid 1-hydroxylase | Catalyzes the hydroxylation of 4-hydroxyphenylacetic acid to 3,4-dihydroxyphenylacetic acid in Pseudomonas acidovorans. nih.gov | This enzyme would be essential for the initial activation of the aromatic ring in a pathway analogous to that of the non-fluorinated compound. |
Formation of Metabolites and their Biological Significance
The metabolism of phenylacetic acid and its derivatives can lead to the formation of various metabolites with biological significance. In humans, PAA derived from dietary sources or gut microbiota metabolism is conjugated with glutamine to form phenylacetylglutamine (B1677654) (PAGln). nih.gov Elevated levels of PAGln have been associated with cardiovascular and cerebrovascular diseases. nih.gov
The metabolism of fluorinated aromatic compounds by microorganisms can result in fluorinated intermediates. The degradation of p-fluorophenylacetic acid, for instance, yields monofluorosuccinic acid and fluorofumaric acid. canada.ca Some of these fluorinated metabolites can be unstable and decompose, releasing fluoride ions. canada.ca
In plants, phenylacetic acid can be conjugated with amino acids like leucine, phenylalanine, and valine, as well as with glucose. nih.govresearchgate.net These conjugation pathways are part of the complex regulatory network of auxin homeostasis. nih.govresearchgate.net It is plausible that this compound could also be a substrate for these conjugation enzymes in plants, leading to the formation of novel fluorinated metabolites.
The biological significance of metabolites derived from this compound is not well-documented. However, based on the metabolism of similar compounds, potential metabolites could have altered biological activities. For example, the fluorinated analogs of biologically active molecules are often used in medicinal chemistry to modulate properties such as metabolic stability and binding affinity. acs.org The metabolites of this compound could potentially interact with biological pathways in unforeseen ways, a subject that warrants further investigation.
Applications and Future Directions in 2 Fluoro 4 Hydroxyphenylacetic Acid Research
Potential in Medicinal Chemistry and Drug Discovery
The unique chemical architecture of 2-Fluoro-4-hydroxyphenylacetic acid makes it a valuable entity in the field of medicinal chemistry. It serves both as a potential therapeutic agent in its own right and as a crucial building block in the synthesis of more complex pharmaceutical compounds. lookchem.comsigmaaldrich.com
Research into this compound suggests its potential for development as a novel therapeutic agent, particularly for its possible anti-inflammatory or analgesic properties. cymitquimica.com The presence of the fluorine atom is key, as it can alter the molecule's electronic properties and its ability to bind to biological targets, potentially leading to enhanced potency or a more desirable pharmacological profile compared to its non-fluorinated counterparts. cymitquimica.com The development of therapeutic agents from this compound is an active area of study in medicinal chemistry. cymitquimica.com
This compound is frequently utilized as an intermediate in the synthesis of a variety of pharmaceutical products. lookchem.com Its functional groups—the carboxylic acid, hydroxyl group, and the fluorinated phenyl ring—offer multiple reactive sites for chemical modification. This versatility allows it to be a foundational component in the construction of more complex drug candidates. It is classified as a research chemical used in pharmaceutical drug therapy development and production, underscoring its importance in the drug discovery pipeline. sigmaaldrich.com The broader category of hydroxyphenylacetic acids is well-established as being important for the synthesis of pharmaceuticals, and the introduction of fluorine to this scaffold provides a pathway to novel, potentially improved, drug molecules.
The structural attributes of this compound and its derivatives make them suitable for investigation against a range of diseases.
Inflammatory Conditions: There is noted interest in the potential anti-inflammatory activities of this compound. cymitquimica.com While direct clinical data is not available, its structural similarity to other anti-inflammatory agents suggests this as a promising area for future research.
Cancer: The compound is featured in chemical catalogs alongside agents with demonstrated anticancer activity, such as the fungal metabolite Pericosine A. glpbio.com This suggests its relevance and availability for researchers engaged in oncology drug discovery. Furthermore, catalogs that supply this compound also categorize their offerings by therapeutic area, including "Anti-tumor" agents. ambeed.com
Fungal Infections: Although direct studies on the antifungal properties of this compound are not prominent, related molecular frameworks are used in the synthesis of novel antifungal compounds. For instance, structurally similar fluorinated phenols have been used to create benzofuranyl acetic acid amides that show activity against pathogenic fungi like Fusarium oxysporum. This indicates a potential application pathway for this compound as a precursor in developing new antifungal agents.
Table 1: Potential Therapeutic Applications of this compound
| Therapeutic Area | Rationale / Research Finding | Citation(s) |
|---|---|---|
| Anti-inflammatory | The compound is noted for its potential anti-inflammatory properties, influenced by its fluorine substituent. | cymitquimica.com |
| Analgesic | Potential analgesic properties have been suggested as an area of interest for pharmaceutical research. | cymitquimica.com |
| Anticancer | It is sold as a research chemical and listed in catalogs alongside established anticancer compounds and in anti-tumor research categories. | glpbio.comambeed.com |
| Antifungal | Related fluorinated phenolic structures are used as intermediates in the synthesis of novel antifungal agents. |
Applications in Agrochemical and Environmental Sciences
Beyond pharmaceuticals, fluorinated compounds play a critical role in the development of modern agrochemicals. The properties of this compound suggest its potential utility in this sector.
This compound is supplied by chemical manufacturers who also specialize in producing pesticide intermediates. echemi.comchemicalregister.com This indicates its availability and likely use within the agrochemical industry. While specific public research detailing its direct use in creating commercial pesticides is limited, the broader class of fluorinated aromatic acids is significant in this field. For example, a related compound, 2-Fluoro-4-Methylbenzoic Acid, is known to be used as an intermediate in the synthesis of new herbicides. marketpublishers.com This establishes a clear precedent for the use of such structures in developing new crop protection products.
Currently, there is a lack of publicly available scientific literature concerning the specific environmental fate and degradation pathways of this compound. The stability of the carbon-fluorine bond often makes fluorinated organic compounds persistent in the environment. Therefore, understanding the environmental impact, biodegradability, and potential for bioaccumulation of this compound represents a critical area for future research as its use in industry and medicine potentially grows.
Advancements in Analytical and Diagnostic Methodologies
The unique chemical properties of this compound have led to significant progress in analytical and diagnostic techniques, particularly in the identification of specific pathological conditions through biomarker discovery.
Biomarker Identification and Validation
A key application of this compound (FHPAA) is in the development of novel diagnostic tests for Clostridium difficile (C. difficile) infection. This bacterium is a primary cause of antibiotic-associated diarrhea and can lead to severe intestinal conditions. Research has shown that C. difficile possesses a unique enzyme, p-hydroxyphenylacetate decarboxylase, which can process specific phenylacetic acid compounds.
Scientists have leveraged this by using FHPAA as a "designer enzyme substrate." When introduced to a sample containing C. difficile, the bacterium's enzyme decarboxylates FHPAA, releasing a distinct volatile organic compound (VOC), 2-fluoro-4-methylphenol (B1362316). This resulting compound is not naturally produced by other gut bacteria, making it a highly specific biomarker for the presence of C. difficile. This approach provides a unique identifier, distinguishing C. difficile from other species and overcoming the limitations of tests that rely on less specific markers like p-cresol (B1678582) or other fatty acids. While compounds like 4-hydroxyphenylacetic acid are known markers for general bacterial overgrowth and can be elevated in various conditions, the conversion of FHPAA to 2-fluoro-4-methylphenol is specific to C. difficile. mosaicdx.commosaicdx.com
Development of Detection Methods for Biological and Environmental Samples
The specific conversion of this compound to 2-fluoro-4-methylphenol has driven the development of sensitive detection methods for biological samples, primarily for diagnosing C. difficile infections from stool samples. nih.gov The primary analytical technique employed is gas chromatography-mass spectrometry (GC-MS), often coupled with a sample preparation method called headspace solid-phase microextraction (HS-SPME). This combination allows for the effective extraction and highly sensitive detection of the volatile biomarker 2-fluoro-4-methylphenol from complex biological matrices like spent bacterial culture broths or clinical stool samples.
While the focus has been on biological detection, the principles can be extended to environmental samples. For instance, research on detecting other phenoxyacetic acid derivatives, such as 2,4-dichlorophenoxyacetic acid in water, has utilized advanced materials like organosilane-based silica (B1680970) nanocomposites to create sensitive fluorescent sensors. This suggests a potential future direction for developing similar sensor-based systems for the rapid and selective detection of this compound or its metabolites in various environmental contexts, should the need arise.
Applications in Volatile Organic Compound Analysis
The use of this compound is a prime example of an innovative approach in volatile organic compound (VOC) analysis for diagnostics. Instead of directly measuring a naturally occurring, and often non-specific, VOC, this method introduces a specific substrate that is transformed into a unique, easily detectable VOC. This strategy significantly enhances the specificity and reliability of the diagnostic test.
In studies differentiating C. difficile-positive and negative samples, the presence of 2-fluoro-4-methylphenol was the only definitive marker. Other VOCs, such as various fatty acids and p-cresol, did not offer the same level of selectivity. This underscores the power of using designer substrates like this compound in targeted VOC analysis.
Table 1: Volatile Organic Compounds in C. difficile Detection
This table summarizes the role of various VOCs in the differentiation of C. difficile positive and negative samples. The data highlights the unique capability of 2-fluoro-4-methylphenol, derived from this compound, as a specific biomarker.
| Compound | Source/Precursor | Specificity for C. difficile | Role in Differentiation |
|---|---|---|---|
| 2-fluoro-4-methylphenol | This compound | High | Provides a unique identifier between positive and negative samples |
| p-cresol | p-hydroxyphenylacetic acid | Low to Moderate | Not selective for differentiation |
| Isobutyric acid | Bacterial metabolism | Low | Not selective for differentiation |
| Butyric acid | Bacterial metabolism | Low | Not selective for differentiation |
| Isocaproic acid | Bacterial metabolism | Low | Not selective for differentiation |
| Caproic acid | Bacterial metabolism | Low | Not selective for differentiation |
Emerging Research Areas and Unexplored Potential
Beyond its current applications in diagnostics, the chemical structure of this compound opens doors to novel research avenues in materials science and stereochemistry.
Integration with Materials Science for Novel Applications
The integration of this compound with materials science is an emerging area with significant potential. Research on structurally similar compounds provides a roadmap for future applications. For example, the related molecule, 4-hydroxyphenylacetic acid, has been used to create polymeric films on electrode surfaces. researchgate.net These functionalized surfaces are then used for the immobilization of biomolecules like nucleotides, forming the basis for new electrochemical biosensors. researchgate.net Given its structural similarities, this compound could likewise be electropolymerized to create novel functional materials with tailored properties for sensor technology.
Furthermore, another analogue, 2-fluoro-4-hydroxybenzoic acid, is used in the synthesis of mesogens for liquid crystals and as a component in immunoadjuvants combined with polyphosphazene for cancer immunotherapy. This suggests that this compound could also serve as a valuable building block for advanced polymers and smart materials, potentially with applications in drug delivery or advanced optical systems. The fluorine atom can impart unique properties such as increased thermal stability and altered electronic characteristics, making its derivatives attractive for materials science research.
Exploration of Stereochemical Influence on Activity
The parent molecule, (2-fluoro-4-hydroxyphenyl)acetic acid, is not chiral. However, the synthesis of chiral derivatives of this compound represents a significant and largely unexplored area of research. By introducing substituents at the alpha-carbon of the acetic acid side chain (the carbon atom adjacent to the carboxyl group), a chiral center can be created. This would result in two enantiomers (R and S forms) of the derivative.
The stereochemical configuration of a molecule can have a profound impact on its biological activity. Enantiomers of a chiral drug, for instance, often exhibit different pharmacological and toxicological profiles because they interact differently with chiral biological molecules like enzymes and receptors. Exploring the synthesis of chiral derivatives of this compound and evaluating the biological activities of the individual enantiomers could lead to the discovery of compounds with enhanced potency or selectivity for specific biological targets. This remains a promising avenue for future research in medicinal chemistry and pharmacology.
Q & A
Q. What are the recommended analytical methods for characterizing 2-Fluoro-4-hydroxyphenylacetic acid in synthetic products?
To confirm the purity and structural integrity of this compound, researchers should employ a combination of techniques:
- High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, especially when coupled with UV detection (wavelength ~254 nm) .
- Nuclear Magnetic Resonance (NMR): H and C NMR to verify the fluorine substitution pattern and aromatic proton environments. The fluorine atom at the 2-position and hydroxyl group at the 4-position will produce distinct splitting patterns .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z for CHFO: 170.0382) .
- Fluorometric Assays: Useful for tracking oxidative enzyme interactions, as demonstrated in analogous phenolic acids .
Q. How should this compound be stored to maintain chemical stability?
Stability is highly dependent on storage conditions:
- Temperature: Store at ambient temperatures or below, ideally in a desiccator at -20°C for long-term preservation .
- Moisture Control: Use airtight containers with desiccants to prevent hydrolysis of the hydroxyl and acetic acid groups .
- Incompatibility Avoidance: Separate from strong acids/bases, oxidizing agents (e.g., peroxides), and reducing agents to prevent degradation .
- Light Exposure: Protect from prolonged UV/visible light exposure to avoid photolytic decomposition .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory bioactivity data for this compound derivatives?
Contradictions in bioactivity (e.g., antimicrobial vs. inert results) may arise from:
- Structural Isomerism: Ensure precise regiochemical control during synthesis; fluorination position (2- vs. 3-/4-) drastically alters electronic properties .
- Assay Variability: Validate results using orthogonal assays (e.g., broth microdilution for antimicrobial activity vs. agar diffusion) .
- Metabolic Stability: Assess compound stability in biological matrices (e.g., plasma) via LC-MS to rule out rapid degradation .
- Synergistic Effects: Test combinations with adjuvants (e.g., efflux pump inhibitors) to enhance activity .
Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
Key parameters to optimize include:
- Catalyst Selection: Use palladium catalysts for fluorination steps (e.g., C–F bond formation via cross-coupling) .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic aromatic substitution for introducing the hydroxyl group .
- Temperature Control: Maintain 60–80°C during acetylation to minimize side reactions like over-oxidation .
- Workup Protocols: Acidify reaction mixtures post-synthesis to precipitate the product, improving yield .
- Design of Experiments (DoE): Apply factorial designs to identify interactions between variables (e.g., pH, catalyst loading) .
Q. What precautions are critical when handling this compound in biological assays?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for weighing and dissolving to avoid inhalation of fine particles .
- Decontamination: Clean spills immediately with 70% ethanol, as the compound may form hazardous decomposition products under heat .
- Waste Disposal: Follow institutional guidelines for halogenated organic waste, as improper disposal risks environmental contamination .
Q. How does the fluorine substituent influence the compound’s reactivity in derivatization reactions?
The electron-withdrawing effect of fluorine:
- Reduces Nucleophilicity: Limits reactivity in esterification unless activated by catalysts (e.g., DCC/DMAP) .
- Directs Electrophilic Substitution: Fluorine at the 2-position meta-directs incoming electrophiles to the 5-position of the phenyl ring .
- Enhances Stability: Fluorine’s inductive effect stabilizes the acetic acid moiety against decarboxylation under mild heating .
Q. What spectroscopic signatures distinguish this compound from its structural analogs?
- IR Spectroscopy: A strong O–H stretch (~3200 cm) and C=O stretch (~1700 cm) .
- F NMR: A singlet near -120 ppm (vs. CFCl) due to the isolated fluorine atom .
- UV-Vis: Absorption maxima at ~275 nm (π→π* transition in the aromatic ring) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data for this compound?
- Solvent Purity: Ensure solvents are anhydrous; trace water may falsely indicate lower solubility in DMSO .
- Temperature Calibration: Solubility in methanol increases from 50 mg/mL at 25°C to 120 mg/mL at 40°C .
- Polymorphism Screening: Use X-ray diffraction (XRD) to detect crystalline vs. amorphous forms, which have differing solubilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
